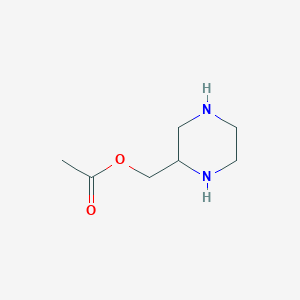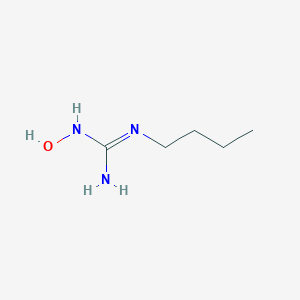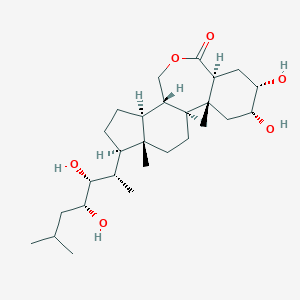
28-Norbrassinolide
Overview
Description
28-Norbrassinolide belongs to the class of compounds known as brassinolides and derivatives . It is found in tea and turnip, making it a potential biomarker for the consumption of these food products . It has been detected in high quantities in the leaves of monocot plants .
Molecular Structure Analysis
The free BRs contain 27, 28, and 29 carbons within their skeletal structure . All BRs have a 5α-cholestane skeleton, with functional variations due to differences in orientations of oxygenated functions on the skeleton . The C28-BRs, including this compound, carry either an α-methyl, β-methyl, or methylene group .Chemical Reactions Analysis
Brassinosteroids, including this compound, can disturb the cell cycle in breast and prostate cancer cell lines. More specifically, 28-homoCS (5) and 24-epiBl (4) blocked the cell cycle in the G1 phase with concomitant reductions in percentages of cells in the S phase .Physical And Chemical Properties Analysis
This compound is practically insoluble in water and is a very weakly acidic compound . It is found at low levels in practically all plant organs .Scientific Research Applications
Synthesis Improvements
- Synthetic Advances : The synthesis of 28-norbrassinolide has been improved through a procedure involving the construction of the side-chain carbon skeleton via the Normant reaction and Claisen rearrangement, enhancing overall yield from stigmasterol (Khripach, Zhabinskii, & Ermolovich, 2010).
Plant Physiology and Stress Response
- Drought Tolerance in Maize : In maize genotypes, this compound is observed in high quantities in leaves, correlating with drought resistance. This suggests a role in enhancing drought tolerance (Tumova et al., 2018).
- Antioxidative Effects in Maize : Application of 28-homobrassinolide has been found to alleviate oxidative stress in salt-treated maize plants by enhancing antioxidative enzyme activities (Arora et al., 2008).
Environmental Stress Mitigation
- Cadmium Stress in Radish : 28-Homobrassinolide plays a significant role in ameliorating cadmium stress in radish by regulating antioxidant enzymes, suggesting potential in environmental stress mitigation (Sharma, Pati, & Bhardwaj, 2010).
Growth and Yield Enhancement
- Enhanced Crop Yield : Foliar application of 28-homobrassinolide has shown to increase photosynthesis, nitrogen metabolism, and seed yield in Vigna radiata, indicating its potential in agricultural productivity enhancement (Fariduddin, Ahmad, & Hayat, 2004).
Storage and Preservation
- Postharvest Quality in Medlar Fruit : Postharvest application of 28-homobrassinolide can improve the storage quality of medlar fruit, impacting parameters like firmness, weight, and browning (Ekinci et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R)-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O6/c1-14(2)10-22(29)24(31)15(3)17-6-7-18-16-13-33-25(32)20-11-21(28)23(30)12-27(20,5)19(16)8-9-26(17,18)4/h14-24,28-31H,6-13H2,1-5H3/t15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNLSQRTIXIHGW-BNYRCUELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](CC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551143 | |
| Record name | (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(3R,4R)-3,4-Dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77736-43-7 | |
| Record name | (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(3R,4R)-3,4-Dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



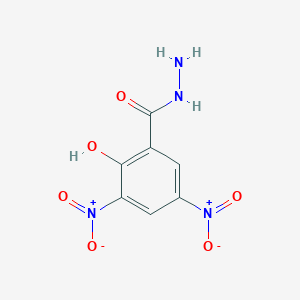
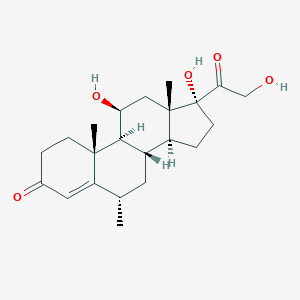
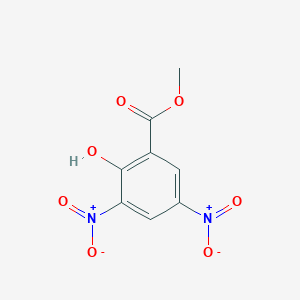

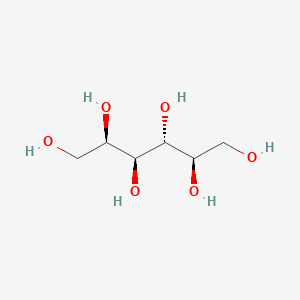

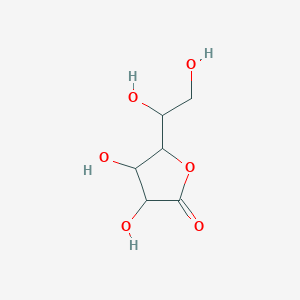


![pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B119586.png)
